Rossicasin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28O11 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H28O11/c21-11-5-3-10(4-6-11)2-1-7-28-20-18(27)16(25)15(24)13(31-20)9-30-19-17(26)14(23)12(22)8-29-19/h1-6,12-27H,7-9H2/b2-1+/t12-,13-,14+,15-,16+,17-,18-,19+,20-/m1/s1 |
InChI Key |
YCTDNVHNLSTJIK-FMJUDXABSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=C(C=C3)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=C(C=C3)O)O)O)O)O)O)O |
Synonyms |
rossicasin A |
Origin of Product |
United States |
Isolation and Advanced Purification Methodologies of Rossicasin a
Extraction Techniques from Natural Plant Matrix
The initial step in isolating Rossicasin A involves its extraction from the dried, whole plant material of Boschniakia rossica. This process is designed to effectively remove the desired compounds from the plant's cellular structures into a solvent.
Solvent-based extraction is a foundational technique for isolating phytochemicals. The choice of solvent is critical and is based on the polarity of the target compound. For Rossicasin A and other related phenylpropanoid glycosides, polar solvents are typically employed.
The documented isolation of Rossicasin A specifically utilized an aqueous (water-based) extract of Boschniakia rossica. nih.gov Generally, this involves macerating or refluxing the powdered plant material with the chosen solvent. Other common solvents for extracting polar glycosides and phenolic compounds from various plants include methanol (B129727), ethanol (B145695), and mixtures of alcohol and water. plos.orgfortunejournals.comisca.meijcmas.com
Following the initial extraction, a technique known as liquid-liquid partitioning (or fractionation) is often employed to group the extracted compounds based on their polarity. The crude extract is dissolved in a solvent mixture (e.g., methanol-water) and sequentially partitioned with immiscible solvents of increasing polarity. plos.orgresearchgate.net This method concentrates the target compounds into a specific fraction, simplifying subsequent purification steps. For example, a common partitioning scheme involves using solvents like n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. plos.orgmdpi.com
| Solvent | Type | Purpose in Isolation Protocols |
|---|---|---|
| Water (Aqueous) | Highly Polar | Primary solvent used for the initial extraction of Rossicasin A from Boschniakia rossica. nih.gov |
| Methanol | Polar | Commonly used for the initial extraction of polar compounds like rotenoids and other glycosides from plant roots. plos.orgisca.me |
| Ethanol | Polar | Used for extracting phenolic compounds and glycosides; often in hydro-alcoholic solutions. fortunejournals.commdpi.com |
| Ethyl Acetate | Medium Polarity | Used in solvent partitioning to separate compounds of intermediate polarity from the crude extract. mdpi.com |
| n-Hexane | Non-polar | Used in solvent partitioning to remove highly non-polar compounds like fats and waxes from the crude extract. plos.orgresearchgate.net |
To maximize the recovery of Rossicasin A, the extraction process must be carefully optimized. Several parameters influence the efficiency and yield of solvent extraction. While specific optimization data for Rossicasin A is not detailed, the general principles for extracting phenolic glycosides involve adjusting key variables. mdpi.com The goal is to achieve the highest possible yield of the target compound while minimizing the co-extraction of undesirable impurities.
Key parameters for optimization include:
Solvent Composition: The polarity of the extraction solvent is crucial. Using mixtures of solvents, such as varying percentages of ethanol in water, can significantly affect extraction yields. mdpi.com
Extraction Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compounds, but excessive heat may cause degradation of thermolabile molecules.
Extraction Time: The duration of the extraction needs to be sufficient to allow for the complete transfer of the compound from the plant matrix to the solvent.
Solid-to-Liquid Ratio: The ratio of the mass of the plant material to the volume of the solvent can impact extraction efficiency.
| Parameter | Description | General Objective |
|---|---|---|
| Solvent Type & Concentration | The choice of solvent (e.g., methanol, ethanol, water) and its concentration (e.g., 80% ethanol). | Match solvent polarity with the target compound to maximize solubility and extraction. |
| Temperature | The temperature at which the extraction is performed (e.g., room temperature to boiling point). | Increase solubility and extraction rate without degrading the compound. |
| Time | The duration of the extraction process (e.g., hours to days). | Ensure sufficient time for the solvent to penetrate the plant matrix and dissolve the compound. |
| Solid-to-Liquid Ratio | The ratio of plant material (g) to solvent volume (mL). | Use enough solvent to ensure complete extraction without excessive dilution. |
| Particle Size | The fineness of the ground plant material. | Increase surface area for better solvent penetration and mass transfer. |
Solvent-Based Extraction Protocols
Chromatographic Separation Strategies
Chromatography is the cornerstone of purification for natural products like Rossicasin A. Following initial extraction and fractionation, various chromatographic techniques are used in sequence to isolate the compound to a high degree of purity. ajol.infoirejournals.com
Column chromatography is the workhorse for the large-scale fractionation of crude extracts. orgchemboulder.comchemistryviews.org The fraction enriched with Rossicasin A is loaded onto a column packed with a solid stationary phase.
Silica (B1680970) Gel Chromatography: This is the most common technique. Silica gel is a polar adsorbent. The extract is applied to the top of the column, and a solvent system (mobile phase) is passed through it. Separation occurs as different compounds travel down the column at different rates based on their polarity. A gradient elution method is often used, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity by adding solvents like ethyl acetate and then methanol. researchgate.netycmou.ac.in Less polar compounds elute first, while more polar compounds like Rossicasin A are retained longer on the silica and elute later.
Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile size-exclusion and partition chromatography medium with both hydrophilic and lipophilic properties. irejournals.com It is particularly effective for separating phenolic compounds, glycosides, and other natural products. It can be used with a variety of solvents, and it separates molecules based on both their size and their polarity, providing a different selectivity compared to silica gel.
Preparative HPLC is a high-resolution technique used for the final purification of a target compound from the enriched fractions obtained via column chromatography. uow.edu.aunih.gov Its purpose is to achieve high purity by separating the target compound from any remaining closely related impurities. rsc.org
This method utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to much higher separation efficiency than standard column chromatography. For polar compounds like Rossicasin A, a reversed-phase column (e.g., C18) is typically used. The mobile phase usually consists of a mixture of water and an organic solvent such as methanol or acetonitrile. rsc.org The components are separated based on their hydrophobic interactions with the stationary phase, with more polar compounds like Rossicasin A eluting earlier. Fractions are collected as they exit the detector, and those containing the pure compound are combined.
Thin-Layer Chromatography (TLC) is an essential analytical tool used at multiple stages of the isolation process. researchgate.net It is a fast, simple, and inexpensive method for monitoring the progress of a separation. rjptonline.orgresearchgate.net
Applications of TLC in the purification of Rossicasin A include:
Analysis of Crude Extracts: To get a preliminary idea of the number and types of compounds present.
Optimization of Column Chromatography: To determine the optimal solvent system (mobile phase) for separation on a silica gel column. ycmou.ac.in The goal is to find a solvent system that provides good separation between the target compound and its impurities.
Monitoring Column Fractions: Small spots from each fraction collected from the column are applied to a TLC plate. The plate is developed in an appropriate solvent system, and the spots are visualized (e.g., under UV light). This allows the researcher to identify which fractions contain the pure target compound and to decide which fractions can be combined. ycmou.ac.inmit.edu
Purity Assessment: TLC is used to assess the purity of the final isolated sample of Rossicasin A. A pure compound should ideally appear as a single spot on the TLC plate in multiple solvent systems.
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation
Criteria for Purity Assessment in Isolated Rossicasin A
The assessment of purity is a critical final step to ensure the quality of the isolated Rossicasin A. A combination of chromatographic and spectroscopic methods is used to confirm both the purity and the structural identity of the compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Analytical HPLC-DAD is the standard method for determining the purity of isolated phytochemicals acs.orgnih.gov. The sample is analyzed on an analytical column, and the chromatogram is recorded. The purity is calculated based on the peak area of the target compound relative to the total area of all peaks in the chromatogram at a specific wavelength researchgate.nettandfonline.comacs.org. A purity of over 95% is generally considered acceptable for many research applications.
Spectroscopic Analysis
While HPLC-DAD provides a quantitative measure of purity, spectroscopic methods are essential to confirm the chemical structure of the isolated compound, thereby ensuring its identity.
Structural Elucidation and Advanced Spectroscopic Characterization of Rossicasin a
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in piecing together the molecular architecture of Rossicasin A. tiprpress.comwikipedia.orgjeolusa.com Through a series of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within the molecule were established. tiprpress.commeasurlabs.com
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provided the initial framework for the structure of Rossicasin A. tiprpress.comaocs.org The ¹H NMR spectrum revealed signals characteristic of a p-coumaryl group and multiple sugar moieties. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, accounted for all carbon atoms in the molecule, categorizing them into methyl, methylene, methine, and quaternary carbons. tiprpress.com
The specific chemical shifts for the protons and carbons of Rossicasin A are detailed in the table below.
Two-dimensional (2D) NMR experiments were essential for assembling the complete molecular structure from the fragments identified in 1D NMR. princeton.eduanu.edu.au
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum established proton-proton coupling networks. princeton.edu It confirmed the presence of the p-coumaryl spin system and helped trace the proton sequences within the two glucose units. tiprpress.com
HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC (or HSQC) spectrum correlated each proton signal with its directly attached carbon atom. columbia.edulibretexts.org This experiment allowed for the unambiguous assignment of the ¹³C signals based on the already assigned proton resonances. tiprpress.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum was crucial for connecting the individual structural units. columbia.edulibretexts.org It reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations observed for Rossicasin A included the correlation from the anomeric proton of the outer glucose (H-1") to the C-2' position of the inner glucose, establishing the glucosyl-(1→2)-glucosyl linkage. tiprpress.com Another vital correlation was observed between the protons at C-9 of the p-coumaryl group and the anomeric carbon (C-1') of the inner glucose, confirming the attachment point of the disaccharide unit to the aglycone. tiprpress.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. princeton.edu This technique helps to determine the relative stereochemistry and conformation of the molecule. For Rossicasin A, NOESY data would be used to confirm the β-configuration of the glycosidic linkages. tiprpress.com
One-Dimensional NMR (¹H NMR, ¹³C NMR)
High-Resolution Mass Spectrometry (HRESI-TOF-MS) for Elemental Composition
High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF-MS) was employed to determine the precise mass and elemental composition of Rossicasin A. tiprpress.comnih.gov The analysis yielded a pseudomolecular ion peak [M+Na]⁺ at an m/z of 511.1738. tiprpress.com This corresponds to the elemental formula C₂₁H₃₂O₁₂, confirming the molecular weight and the number of atoms of each element present in the compound. tiprpress.com
Vibrational and Electronic Spectroscopy
The Infrared (IR) spectrum of Rossicasin A provided valuable information about the functional groups present in the molecule. tiprpress.comlibretexts.org The spectrum showed characteristic absorption bands indicating the presence of hydroxyl groups (around 3400 cm⁻¹), an ester carbonyl group (around 1695 cm⁻¹), aromatic rings (around 1604 and 1515 cm⁻¹), and a trans double bond (around 970 cm⁻¹). tiprpress.com These findings are consistent with the proposed structure of a phenylpropanol glycoside containing a coumaryl moiety. tiprpress.com
Ultraviolet-Visible (UV-Vis) spectroscopy was used to characterize the chromophoric system within Rossicasin A. tiprpress.comnih.gov The UV spectrum, recorded in methanol (B129727), displayed absorption maxima (λmax) at 226 and 313 nm. tiprpress.com These absorptions are characteristic of a p-coumaryl ester, which constitutes the main chromophore in the molecule. tiprpress.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Advanced Spectroscopic and Diffraction Methods for Detailed Structural Insights
Advanced spectroscopic methods offer a multi-faceted approach to structural analysis, providing data that is complementary to routine techniques. anu.edu.au These methods can probe everything from molecular vibrations and surface elemental composition to the subtle nuances of conformational isomerism, which are critical for understanding the molecule's biological function and chemical reactivity.
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, effectively generating a unique "fingerprint." spectroscopyonline.commdpi.com By analyzing the inelastic scattering of monochromatic light, specific chemical bonds and functional groups within Rossicasin A can be identified and characterized. spectroscopyonline.com While specific Raman spectra for Rossicasin A are not widely available in published literature, the expected vibrational modes can be predicted based on its structure as a phenylpropanoid glycoside.
Key structural features of Rossicasin A that would yield characteristic Raman signals include the aromatic ring of the p-coumaryl moiety, the C=C double bond of the propenyl group, the glycosidic linkages between the sugar units, and the various C-O and O-H bonds throughout the molecule. Analysis of the precise frequencies and intensities of these bands could reveal information about bond strengths, molecular symmetry, and the local chemical environment.
Table 1: Hypothetical Raman Spectroscopy Data for Rossicasin A
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Moiety |
| ~3060 | Aromatic C-H Stretch | p-Coumaryl Group |
| ~2900 | Aliphatic C-H Stretch | Sugar Units, Ethyl Group |
| ~1635 | C=C Stretch | Propenyl Group |
| ~1605 | Aromatic Ring Stretch | p-Coumaryl Group |
| ~1170 | C-O-C Glycosidic Linkage Stretch | Inter-sugar & Sugar-Aglycone |
| ~1050 | C-O Stretch | Alcohols, Ethers |
| ~840 | Aromatic Ring Bending | p-Coumaryl Group |
This table is an illustrative example of expected vibrational modes for a molecule with the structural features of Rossicasin A. Actual experimental values may vary.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nanometers of a material's surface. cea.frwikipedia.orgmicro.org.au The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. wikipedia.org The binding energy of these electrons is characteristic of the element and its oxidation state. cea.fr
For a pure, solid sample of Rossicasin A, XPS would primarily detect carbon and oxygen. The high-resolution spectra of the C 1s and O 1s regions would be of particular interest. Different carbon and oxygen environments, such as the C-C and C-H bonds of the aromatic ring, the C-O bonds of the alcohols and ethers in the sugar moieties, and the C=C bonds, would result in slight shifts in their core-level binding energies. wikipedia.org This data provides a detailed profile of the surface chemistry.
Table 2: Hypothetical X-ray Photoelectron Spectroscopy (XPS) Data for Rossicasin A
| Element | Orbital | Expected Binding Energy (eV) | Chemical State Assignment |
| C | 1s | ~284.8 | C-C, C-H (Aromatic and Aliphatic) |
| C | 1s | ~286.5 | C-O (Alcohols, Ethers, Glycosidic Linkages) |
| O | 1s | ~532.8 | C-O-H (Hydroxyl Groups), C-O-C (Ethers, Glycosidic Linkages) |
This table presents hypothetical binding energy values for the principal elements in Rossicasin A, based on typical values for organic compounds containing these functional groups. The values are for illustrative purposes.
Table 3: Illustrative Spectroscopic Data for Conformational Analysis of Rossicasin A
| Spectroscopic Probe | Observed Effect | Structural Interpretation |
| ROESY | Correlation between aglycone aromatic protons and sugar H-1' proton | Indicates a folded conformation, with the sugar close to the aromatic ring. |
| ³J(H,H) Coupling | Small coupling constant for anomeric proton (H-1') | Suggests a specific stereochemistry and ring pucker for the first sugar. |
| ROESY | Correlation between protons of adjacent sugar units | Defines the torsion angles of the glycosidic bond. |
This table provides a hypothetical example of how specific NMR-based spectroscopic probes could be used to deduce conformational features of Rossicasin A.
Biosynthetic Pathways of Rossicasin a
Elucidation of Precursor Molecules within the Phenylpropanoid Pathway
The biosynthesis of Rossicasin A, like other phenylpropanoid glycosides, commences with the phenylpropanoid pathway, a central route in plant secondary metabolism. nih.govoup.com This pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds. The initial steps are well-established and provide the core phenylpropanoid unit that serves as the backbone for Rossicasin A. nih.gov
The foundational reactions of this pathway are catalyzed by a series of enzymes that sequentially modify L-phenylalanine. While specific studies on Boschniakia rossica are limited, the general pathway is understood to proceed as follows:
Phenylalanine Ammonia-Lyase (PAL) : This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.
Cinnamate-4-Hydroxylase (C4H) : Cinnamic acid is then hydroxylated to produce p-coumaric acid.
4-Coumarate:CoA Ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway can diverge to produce various classes of phenylpropanoids. For the formation of the aglycone of Rossicasin A, which is a p-coumaryl alcohol derivative, further enzymatic steps are required. These likely involve reductases that convert the activated carboxyl group of p-coumaroyl-CoA to an alcohol. The precise intermediates and the specific enzymes that channel precursors toward the Rossicasin A aglycone within Boschniakia rossica have not yet been definitively elucidated. However, transcriptomic analysis of Boschniakia rossica has revealed the expression of genes involved in the general phenylpropanoid pathway, supporting the role of this pathway in providing the necessary precursors. researchgate.net
Table 1: Key Precursor Molecules in the General Phenylpropanoid Pathway
| Precursor Molecule | Generating Enzyme | Product |
| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic Acid |
| Cinnamic Acid | Cinnamate-4-Hydroxylase (C4H) | p-Coumaric Acid |
| p-Coumaric Acid | 4-Coumarate:CoA Ligase (4CL) | p-Coumaroyl-CoA |
Identification and Characterization of Key Biosynthetic Enzymes
The assembly of Rossicasin A from its aglycone precursor involves crucial modifications by specific classes of enzymes, primarily glycosyltransferases and potentially acyltransferases.
Glycosyltransferases and Acyltransferases
Glycosyltransferases (GTs) are responsible for the attachment of sugar moieties to the aglycone. nih.govwikidata.org Rossicasin A possesses a diglycosidic chain, specifically a β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside, attached to the p-coumaryl alcohol aglycone. nih.gov This indicates the involvement of at least two distinct glycosyltransferases:
A glucosyltransferase that attaches the initial glucose molecule to the hydroxyl group of the p-coumaryl alcohol.
A xylosyltransferase that subsequently adds a xylose molecule to the 6-hydroxyl group of the glucose residue.
These enzymes utilize activated sugar donors, typically UDP-sugars (e.g., UDP-glucose, UDP-xylose), to catalyze the formation of glycosidic bonds with high regio- and stereospecificity. nih.gov While the presence of various phenylpropanoid glycosides in Boschniakia rossica strongly implies the activity of a suite of GTs, the specific enzymes responsible for the glycosylation of the Rossicasin A aglycone have not been isolated and characterized from this plant. researchgate.netresearchgate.net
Acyltransferases are enzymes that transfer an acyl group, often from an acyl-CoA donor, to a substrate. While Rossicasin A itself is not acylated, other related phenylpropanoid glycosides found in Boschniakia rossica, such as rossicaside F, are acylated with a caffeoyl group. nih.gov This suggests the presence of acyltransferases in the plant's metabolic machinery that could potentially act on related precursors. The study of these enzymes could provide insights into the broader biosynthetic capabilities of Boschniakia rossica.
Other Relevant Enzymatic Transformations
The formation of the p-coumaryl alcohol aglycone from p-coumaroyl-CoA involves reductive steps. This conversion is typically catalyzed by a two-step process involving:
Cinnamoyl-CoA Reductase (CCR) : Reduces the thioester to an aldehyde.
Cinnamyl Alcohol Dehydrogenase (CAD) : Reduces the aldehyde to an alcohol.
These enzymes are key to the biosynthesis of monolignols, which are precursors to lignin, but also provide the alcohol aglycones for many phenylpropanoid glycosides.
Genetic and Molecular Basis of Rossicasin A Biosynthesis in Boschniakia rossica
The specific genes encoding the biosynthetic enzymes for Rossicasin A in Boschniakia rossica remain to be identified and characterized. However, a transcriptomic analysis of B. rossica has provided a foundation for future research by identifying genes associated with secondary metabolism, including the phenylpropanoid pathway. researchgate.net The elucidation of the complete genetic blueprint for Rossicasin A biosynthesis would require a combination of genomic and transcriptomic approaches, followed by functional characterization of candidate genes. This would involve heterologous expression of the candidate genes in a suitable host system to verify their enzymatic activity. The recent availability of the mitochondrial genome of Boschniakia rossica may also facilitate broader genomic studies in this species. oup.com
Environmental and Developmental Regulation of Biosynthetic Gene Expression
The production of secondary metabolites in plants is often tightly regulated by environmental and developmental cues. While no specific studies have focused on the regulation of Rossicasin A biosynthesis, research on other phenylpropanoid glycosides suggests that their production can be influenced by factors such as herbivory, pathogen attack, and abiotic stress. nih.gov It is plausible that the expression of the genes involved in Rossicasin A biosynthesis in Boschniakia rossica is similarly regulated. For instance, as a parasitic plant, its metabolic profile may be influenced by its host plant and the nutrients it acquires. Further research is needed to understand how the biosynthesis of Rossicasin A is controlled at the molecular level in response to the plant's developmental stage and its interaction with the environment.
Chemical Synthesis and Analogue Development of Rossicasin a
Retrosynthetic Analysis and Strategic Disconnections for Rossicasin A
A retrosynthetic analysis of Rossicasin A, which is chemically defined as trans-p-coumaryl-(6'-O-β-D-xylopyranosyl)-O-β-D-glucopyranoside, suggests a convergent synthetic strategy. The primary disconnections are identified at the glycosidic linkages and the ester bond of the phenylpropanoid moiety.
The most logical primary disconnection is at the glycosidic bond between the p-coumaryl alcohol and the disaccharide, yielding the aglycone, p-coumaryl alcohol (4) , and a protected disaccharide donor. A second key disconnection breaks the interglycosidic bond of the disaccharide, separating it into two monosaccharide building blocks: a glucose acceptor and a xylose donor. This approach allows for the modular construction of the target molecule, facilitating the synthesis of analogues by varying the individual components.
A plausible retrosynthetic pathway is as follows:
Target Molecule: Rossicasin A (1)
Disconnection of the primary glycosidic bond: This leads to p-coumaryl alcohol (4) and a protected xylosyl-glucoside unit. The protecting group strategy is crucial to ensure regioselectivity in the subsequent glycosylation steps.
Disconnection of the interglycosidic bond: The disaccharide is further broken down into a suitably protected glucose acceptor (2) and a xylose donor (3) . The choice of protecting groups on the glucose unit is critical to expose the 6'-OH group for the subsequent glycosylation with the xylose donor.
This retrosynthetic strategy simplifies the complex target molecule into more manageable and often commercially available or readily synthesizable starting materials. icj-e.org The synthesis of the aglycone, p-coumaryl alcohol, is a well-established process. researchgate.netnih.govacs.orgwikipedia.orgbiosynth.com
| Retrosynthetic Step | Resulting Precursors | Key Considerations |
| Disconnection of p-coumaryl moiety | p-coumaryl alcohol, protected xylosyl-glucoside | Stereocontrol at the anomeric center, protecting group compatibility. |
| Disconnection of xylosyl-glucoside | Protected glucose acceptor, protected xylose donor | Regioselective protection of glucose to expose the 6'-OH group. |
Design and Optimization of Synthetic Routes
The design of an efficient synthetic route for Rossicasin A hinges on the strategic implementation of protecting groups and the stereoselective formation of the glycosidic bonds.
The forward synthesis would commence with the preparation of the protected monosaccharide building blocks. For the glucose unit, a common strategy involves the use of protecting groups such as benzyl (B1604629) ethers or acetals to mask the hydroxyl groups, with a temporary protecting group at the 6-position that can be selectively removed. researchgate.net
Once the glucose acceptor with a free 6'-OH group is obtained, it can be coupled with a protected xylose donor, such as a glycosyl bromide or trichloroacetimidate, under the influence of a suitable promoter (e.g., silver triflate or trimethylsilyl (B98337) triflate). This step forms the protected disaccharide. The final step in the carbohydrate synthesis is the deprotection of the anomeric position to install a suitable leaving group for the subsequent glycosylation of p-coumaryl alcohol.
The formation of the β-glycosidic linkages is a significant stereochemical challenge. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting group at the C-2 position of the glycosyl donor, the reactivity of the glycosyl acceptor, the promoter, and the solvent. nih.govfrontiersin.orgresearchgate.netacs.org
For the synthesis of the β-xyloside linkage, a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the xylose donor can be employed. This group can form a transient cyclic intermediate that shields the α-face of the anomeric center, directing the incoming acceptor to attack from the β-face, thus ensuring the formation of the desired β-glycoside. nih.gov
Similarly, the glycosylation of p-coumaryl alcohol with the protected disaccharide donor would require careful control to achieve the desired β-linkage. The use of a non-participating protecting group at the C-2' position of the glucose unit within the disaccharide donor, in conjunction with specific solvent and temperature conditions, can favor the formation of the β-anomer. nih.gov
| Reaction Type | Key Reagents/Conditions | Purpose |
| Protection of Monosaccharides | Benzyl ethers, Acetals, Silyl ethers | To allow for regioselective reactions. |
| Glycosylation | Glycosyl halides, Trichloroacetimidates, Lewis acids (e.g., TMSOTf) | To form the glycosidic bonds stereoselectively. beilstein-journals.org |
| Deprotection | Hydrogenolysis (for benzyl groups), Acidic hydrolysis (for acetals) | To remove protecting groups and reveal the final product. |
Key Reaction Steps and Intermediate Derivatization
Synthesis of Rossicasin A Analogues and Structurally Related Glycosides
The modular nature of the synthetic strategy for Rossicasin A allows for the facile generation of analogues by modifying either the phenylpropanoid or the glycosidic components. nih.gov
A variety of analogues can be synthesized by replacing p-coumaryl alcohol with other substituted phenylpropanoids. For instance, using caffeic acid or ferulic acid derivatives would introduce additional hydroxyl or methoxy (B1213986) groups on the aromatic ring, potentially altering the biological activity of the resulting compounds. The synthesis of these alternative aglycones is well-documented. nih.gov
| Aglycone Moiety | Potential Modification | Rationale |
| p-Coumaryl alcohol | Introduction of additional hydroxyl or methoxy groups | To investigate structure-activity relationships. |
| Alteration of the propenyl side chain | To explore the impact of the linker on biological activity. |
The disaccharide unit of Rossicasin A can also be modified to generate a range of analogues. This can be achieved by:
Replacing xylose with other monosaccharides: Arabinose, rhamnose, or fucose could be used in place of xylose to investigate the influence of the terminal sugar on the properties of the molecule.
Altering the interglycosidic linkage: Instead of the 1→6 linkage, other linkages such as 1→2, 1→3, or 1→4 could be synthesized to explore the impact of the carbohydrate chain's conformation.
Varying the anomeric configuration: The synthesis of α-glycosides instead of β-glycosides would provide valuable comparative data.
The synthesis of these modified glycosides would follow similar principles of protected sugar chemistry and stereoselective glycosylation as outlined for Rossicasin A itself. researchgate.netnih.govresearchgate.netnih.govresearchgate.net The total synthesis of a related natural product, (R)-4-phenyl-2-O-[beta-d-xylopyranosyl(1-->6)-beta-D-glucopyranosyl]butane, has been reported and provides a valuable precedent for the construction of such complex glycosides. nih.gov
| Glycosidic Modification | Example | Synthetic Approach |
| Change in terminal sugar | Replacing xylose with rhamnose | Use of a protected rhamnose donor in the glycosylation step. |
| Change in linkage position | Synthesis of a 1→4 linked disaccharide | Selective deprotection of the 4'-OH group of the glucose acceptor. |
| Change in anomeric stereochemistry | Synthesis of an α-glycoside | Use of a non-participating protecting group at C-2 and specific reaction conditions. |
Investigation of Biological Activities and Cellular Mechanisms of Rossicasin a Preclinical Focus
In Vitro Cellular and Biochemical Mechanistic Studies
Direct experimental research on the in vitro cellular and biochemical mechanisms of purified Rossicasin A is largely unavailable in published literature. The broad biological activities of Boschniakia rossica extracts, such as antioxidant and anti-inflammatory effects, suggest that constituent compounds like Rossicasin A may contribute to these properties, but specific studies to confirm and detail these actions for the isolated compound are lacking. ajol.inforesearchgate.net
Analysis of Cellular Targets and Signaling Pathways (e.g., enzyme inhibition, receptor modulation)
There is no direct experimental evidence from in vitro assays detailing the specific cellular targets, enzyme inhibition, or receptor modulation properties of Rossicasin A.
The primary information available comes from computational, or in silico, studies. Molecular docking is a computational method used to predict how a small molecule like Rossicasin A might bind to a protein target. researchgate.netjscimedcentral.comjddhs.comwustl.edu While this method can suggest potential targets and guide future experimental work, it does not constitute experimental proof of a biological effect. nih.gov One network pharmacology study that included Rossicasin A as a component of Coix seed performed molecular docking to predict interactions with core protein targets, but specific binding energies and validated targets for Rossicasin A were not detailed in the available abstracts.
Modulation of Cellular Processes (e.g., anti-inflammatory cascades, antioxidant defense, anti-tumor mechanisms, neuroprotection)
No specific studies on the modulation of cellular processes by isolated Rossicasin A have been published.
Anti-inflammatory Cascades: While extracts of Boschniakia rossica show anti-inflammatory activity, the specific contribution of Rossicasin A and its mechanism in modulating inflammatory cascades have not been elucidated. ajol.infonih.gov
Antioxidant Defense: Similarly, various extracts of the source plant have demonstrated in vitro antioxidant capabilities, but the activity of purified Rossicasin A has not been specifically quantified or mechanistically studied. ajol.inforesearchgate.netsphinxsai.com
Anti-tumor Mechanisms: Polysaccharides and other components from Boschniakia rossica have been investigated for anti-tumor effects, but Rossicasin A has not been the subject of such specific preclinical cancer studies. ajol.infodovepress.com
Neuroprotection: Phenylpropanoid glycosides as a class are investigated for neuroprotective effects; however, specific data on Rossicasin A's ability to modulate neuroprotective pathways is not available in the literature. mdpi.comjpccr.eu
Cellular Uptake and Intracellular Localization Investigations
There are no published studies investigating the cellular uptake, distribution, or specific intracellular localization of Rossicasin A.
In Vivo Preclinical Model Investigations for Mechanistic Insights
There is a complete absence of published in vivo studies using purified Rossicasin A in animal models. Research has been conducted on crude extracts of Boschniakia rossica in various animal models, but these studies cannot specifically attribute the observed effects to Rossicasin A. ajol.inforesearchgate.net
Selection and Characterization of Relevant Animal Models (e.g., models of hepatotoxicity, neurodegeneration, inflammation)
No studies have been published that utilize specific animal models to investigate the mechanistic insights of Rossicasin A for any condition, including hepatotoxicity, neurodegeneration, or inflammation.
Biomarker Analysis and Mechanistic Endpoint Assessment in Preclinical Systems
As there are no in vivo preclinical studies on Rossicasin A, there has been no corresponding biomarker analysis or assessment of mechanistic endpoints in animal systems.
Rossicasin A is a known phenylpropanoid glycoside isolated from Boschniakia rossica. While the plant source has a history of traditional use and its extracts exhibit a range of interesting biological activities in preclinical research, Rossicasin A as an individual compound remains virtually unstudied. The scientific community has not yet published the specific in vitro or in vivo research required to understand its cellular targets, mechanisms of action, or potential therapeutic effects. The existing information is limited to its chemical identification and inclusion in broader phytochemical analyses. Future research is required to isolate sufficient quantities of Rossicasin A and perform the detailed preclinical investigations outlined in this article's framework to determine if it holds any promise as a bioactive agent.
Pathophysiological Pathway Modulation in Organismal Systems
Preclinical research investigating the specific effects of isolated Rossicasin A on pathophysiological pathways within whole organismal systems is currently limited. While studies on extracts of Boschniakia rossica, the natural source of Rossicasin A, suggest a range of biological activities, detailed in vivo data focusing solely on Rossicasin A is not extensively available in the public domain.
Extracts of Boschniakia rossica, which contain Rossicasin A among other phenylpropanoid glycosides and iridoids, have demonstrated several pharmacological effects in animal models. These include anti-inflammatory, antioxidant, and hepatoprotective activities. For instance, studies on iridoid glucosides from B. rossica have shown protective effects against acute liver injury in rats, an effect attributed to the reduction of oxidative stress and suppression of the inflammatory response.
While it is plausible that Rossicasin A contributes to these observed effects, the absence of dedicated in vivo studies on the purified compound makes it difficult to delineate its specific contributions and mechanisms of action in a whole organism. Research has hinted at the in vivo protective effects of compounds including Rossicasin A, but has not provided specific data on the isolated compound's impact.
Due to the lack of specific preclinical data from in vivo studies on Rossicasin A, a detailed analysis of its modulation of pathophysiological pathways in organismal systems, along with corresponding data tables, cannot be provided at this time. Further research is required to isolate the effects of Rossicasin A and understand its potential therapeutic activities and underlying mechanisms in complex biological systems.
Structure Activity Relationship Sar Studies of Rossicasin a and Its Derivatives
Systematic Elucidation of Functional Groups Critical for Biological Activity
The first step in a SAR study involves identifying the key functional groups within the Rossicasin A structure that are essential for its biological activity. This is achieved by creating analogues where specific functional groups are modified, masked, or removed entirely. For instance, if Rossicasin A contains hydroxyl (-OH) or carboxyl (-COOH) groups, these could be converted to ethers or esters, respectively, to determine if the hydrogen-bonding capability of the original group is critical. pharmacophorejournal.comresearchgate.net
Researchers would synthesize a library of these derivatives and test them in relevant biological assays. The results would be compiled into a data table to systematically compare the activity of each analogue to the parent compound, Rossicasin A.
Table 1: Hypothetical SAR Data for Rossicasin A Derivatives (Note: This table is illustrative as specific data for Rossicasin A is not available.)
| Compound | Modification from Rossicasin A | Biological Activity (e.g., IC₅₀ in µM) | Fold Change vs. Rossicasin A |
|---|---|---|---|
| Rossicasin A | Parent Compound | 1.0 | 1.0 |
| Derivative 1 | Hydroxyl group at C-5 converted to methoxy (B1213986) | 15.0 | -15 |
| Derivative 2 | Carboxylic acid at C-2 reduced to alcohol | 50.0 | -50 |
| Derivative 3 | Aromatic ring saturated to cyclohexane | >100 | Inactive |
Stereochemical Influence on Pharmacological Efficacy
Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.govresearchgate.net These different stereoisomers can have vastly different pharmacological and toxicological profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.govnih.gov
If Rossicasin A possesses one or more chiral centers, its synthesis would produce a mixture of stereoisomers. A crucial part of its SAR investigation would be to separate these isomers and test each one individually. frontiersin.org It is common for one isomer (the eutomer) to be significantly more active than the other (the distomer). nih.gov For example, studies on the drug citalopram (B1669093) revealed that the S-enantiomer is primarily responsible for its therapeutic effects. nih.gov Similarly, the stereoisomers of tramadol (B15222) exhibit different mechanisms of action. nih.gov
The investigation would aim to determine the absolute configuration of the most potent stereoisomer of Rossicasin A, providing critical insights for developing a more selective and potentially safer therapeutic agent. frontiersin.org
Computational Approaches to SAR
Computational chemistry provides powerful tools to predict and rationalize the SAR of a compound, saving significant time and resources. cas.org
Molecular docking is a computational technique used to predict how a molecule (ligand), such as Rossicasin A, binds to the active site of a biological target, typically a protein. nih.gov The method explores possible binding orientations and conformations of the ligand within the target's binding site and assigns a score, often representing the binding affinity (e.g., in kcal/mol). chemrxiv.orgnih.gov
For Rossicasin A, researchers would first need to identify its biological target. Then, using software like AutoDock or Glide, they would simulate the docking of Rossicasin A and its derivatives into the target's crystal structure. frontiersin.orgchemrxiv.orgmdpi.com The results can visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchcommons.org These simulations would help explain the experimental SAR data. For example, docking might reveal that a critical hydroxyl group on Rossicasin A forms a key hydrogen bond with an amino acid residue in the binding pocket, explaining why its removal leads to a loss of activity. nih.gov
Table 2: Hypothetical Molecular Docking Results for Rossicasin A Derivatives (Note: This table is illustrative as specific data for Rossicasin A is not available.)
| Compound | Docking Score (kcal/mol) | Key Interactions Observed (Hypothetical Target) |
|---|---|---|
| Rossicasin A | -9.5 | H-bond with Ser-122; Pi-stacking with Phe-250 |
| Derivative 1 | -6.2 | Loss of H-bond with Ser-122 |
| Derivative 2 | -5.1 | Loss of ionic interaction with Arg-88 |
QSAR is a computational method that attempts to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchcommons.orgjmaterenvironsci.com A QSAR model is an equation that correlates molecular descriptors (numerical representations of a molecule's physicochemical properties) with activity. mdpi.comrsc.org
To build a QSAR model for Rossicasin A and its analogues, researchers would calculate a wide range of descriptors, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). frontiersin.orgjppres.com Using statistical methods like multiple linear regression or machine learning algorithms, a model is generated that can predict the activity of new, unsynthesized derivatives. mdpi.com A robust QSAR model can significantly guide the design of more potent compounds by indicating which properties are most important for activity. researchgate.net
Molecular Docking Simulations for Target Binding Affinity
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. pharmacophorejournal.comnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.org
By analyzing the structures of the most active Rossicasin A derivatives and their interactions from molecular docking studies, a pharmacophore model can be developed. This model serves as a 3D template outlining the essential features and their spatial arrangement required for binding. nih.gov For example, the pharmacophore for Rossicasin A might consist of one hydrogen bond acceptor, two hydrophobic centers, and one aromatic ring, all at specific distances from each other. This model is invaluable for virtual screening of large compound libraries to identify new, structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to be active. frontiersin.org
Advanced Analytical Methodologies for Rossicasin a Quantification and Metabolite Profiling
Chromatographic Techniques Coupled with Mass Spectrometry
The combination of chromatography and mass spectrometry provides an unparalleled platform for the analysis of natural products like Rossicasin A. wikipedia.org This synergy allows for the separation of the target analyte from a complex mixture, followed by its highly sensitive and selective detection and identification. wikipedia.orgeag.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile compounds in intricate matrices. eag.comnih.gov Its high sensitivity and specificity make it the preferred method for analyzing compounds like Rossicasin A in biological and plant-based samples. creative-proteomics.comnih.gov The technique combines the physical separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. wikipedia.org
In a typical workflow for Rossicasin A, a liquid chromatography system using a reverse-phase column (e.g., a C18 column) would separate the compound from other metabolites in an extract. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where molecules are ionized. eag.com For tandem mass spectrometry, a specific precursor ion corresponding to Rossicasin A is selected, fragmented, and then specific product ions are monitored. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix and allowing for detection at very low concentrations. nih.govcreative-proteomics.com The enhanced selectivity reduces the need for complete chromatographic separation from all other sample components. wikipedia.org This capability is crucial for pharmacokinetic studies, the analysis of complex proteomic samples, and metabolite profiling. wikipedia.orgnih.gov
Table 1: Illustrative LC-MS/MS Parameters for Rossicasin A Analysis
| Parameter | Setting | Purpose |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation of medium-polarity compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Facilitates efficient chromatographic separation and promotes ionization. |
| Flow Rate | 0.3 mL/min | Optimal for separation efficiency and compatibility with MS interface. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ of the analyte. |
| MS/MS Transition | e.g., Precursor Ion > Product Ion 1, Product Ion 2 | Ensures highly selective and sensitive quantification of the target analyte. |
The process involves separating volatile compounds in a gas chromatograph before they are detected by a mass spectrometer. mdpi.com This technique can identify a wide array of chemical classes including ketones, alcohols, terpenoids, and alkenes. mdpi.comnih.gov For analysis, volatile metabolites can be extracted from the plant matrix and introduced into the GC system, where they are separated based on their boiling points and interaction with the stationary phase. The coupled mass spectrometer then fragments the eluted compounds and generates a mass spectrum that serves as a chemical fingerprint for identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Advanced Hyphenated Analytical Techniques
To gain deeper structural insights directly from chromatographic separations, more advanced hyphenated systems are employed. These techniques provide real-time structural data, which is invaluable for identifying unknown metabolites or confirming the structure of target compounds like Rossicasin A in complex mixtures.
The coupling of liquid chromatography with nuclear magnetic resonance (LC-NMR) spectroscopy merges the high-resolution separation of HPLC with the powerful structure elucidation capabilities of NMR. semanticscholar.orgmdpi.com This technique provides detailed structural information about analytes post-separation, making it a definitive tool for natural product identification without the need for prior isolation. nih.gov For a novel or complex compound like Rossicasin A, LC-NMR can be used to obtain one- and two-dimensional NMR spectra of the peak of interest as it elutes from the column.
LC-NMR experiments can be performed in several modes, including on-flow, stopped-flow, and loop-storage, to manage the trade-off between chromatographic resolution and the time required to acquire high-quality NMR data. mdpi.comresearchgate.net The stopped-flow mode, for instance, allows the chromatographic flow to be paused while the peak corresponding to Rossicasin A is in the NMR flow cell, enabling the acquisition of detailed spectra, including 2D experiments like COSY and HSQC, to piece together its molecular structure. semanticscholar.org
Liquid chromatography-Fourier-transform infrared spectroscopy (LC-FTIR) is another hyphenated technique that provides on-line structural information. It combines HPLC separation with FTIR spectroscopy, which probes the vibrational modes of chemical bonds. rockymountainlabs.comresearchgate.net This provides a "fingerprint" spectrum that is characteristic of a molecule's functional groups. filab.fr
In an LC-FTIR system, the eluent from the HPLC column is passed through an interface that deposits it onto an infrared-transparent substrate. spectra-analysis.com The solvent is evaporated, leaving the analyte, and the FTIR spectra are collected. This technique can be used to characterize the functional groups present in Rossicasin A and its metabolites as they are separated chromatographically. For example, the presence of carbonyl (C=O), hydroxyl (-OH), or amine (-NH) groups would produce characteristic absorption bands in the IR spectrum, aiding in the identification and structural confirmation of the compound and related substances. researchgate.netnotulaebotanicae.ro
LC-NMR for On-line Structural Information
Quantitative Method Validation in Biological and Plant Matrices
For a quantitative method to be considered reliable and fit for purpose, it must undergo a thorough validation process. labmanager.comoecd.org This is particularly critical when analyzing Rossicasin A in complex biological or plant matrices, where other components can interfere with the measurement. demarcheiso17025.com Validation demonstrates that the analytical method is accurate, precise, and reproducible for its intended use. labmanager.comeuropa.eu
Key parameters evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. demarcheiso17025.cominab.ie
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity and Range: Demonstrates the proportional relationship between the concentration of Rossicasin A and the instrument's response over a specified concentration range. labmanager.com
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments in the matrix. researchgate.netnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). researchgate.netnih.gov
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net
Matrix Effects: The influence of co-eluting substances from the sample matrix on the ionization and measurement of the analyte. demarcheiso17025.com
The results of such a validation provide confidence in the data generated for applications ranging from pharmacokinetic analysis to quality control of herbal products.
Table 2: Representative Method Validation Parameters for Rossicasin A Quantification by LC-MS/MS
| Validation Parameter | Acceptance Criteria | Illustrative Finding for Rossicasin A |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be defined based on expected concentrations | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 96.5 - 104.2% |
| Precision (% RSD) | ≤ 15% | < 8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10; within accuracy/precision limits | 1.0 ng/mL |
| Matrix Effect (%) | 85 - 115% | 91% |
Calibration Curves and Standard Addition Methods
Quantitative analysis of Rossicasin A relies on establishing a clear relationship between the analytical signal and the compound's concentration. Calibration curves and the standard addition method are two fundamental approaches to achieve this, particularly when using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection. mdpi.comresearchgate.net
A calibration curve is generated by analyzing a series of standards prepared at known concentrations of purified Rossicasin A. The instrument's response (e.g., peak area) is plotted against the concentration of the analyte. researchgate.net Linear regression analysis is then applied to this data to create a mathematical equation that describes this relationship. researchgate.net This equation allows for the determination of the unknown concentration of Rossicasin A in a sample based on its measured response. researchgate.net For reliable quantification, the calibration curve should exhibit a high correlation coefficient (r²) and cover the expected concentration range of Rossicasin A in the samples. researchgate.net
Detailed Research Findings: Currently, there is a notable lack of published research detailing specific calibration curve parameters for the quantification of Rossicasin A. While methods for other phenylpropanoid glycosides have been developed, data directly applicable to Rossicasin A remains unavailable. mdpi.comnih.gov
Interactive Table 1: Hypothetical Calibration Curve Data for Rossicasin A Quantification by UPLC-MS/MS. This table illustrates the type of data required to generate a calibration curve for Rossicasin A. The values presented are for demonstrative purposes only.
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,500 |
| 100 | 1,521,000 |
| 250 | 3,795,000 |
This table is a hypothetical representation.
The standard addition method is a powerful technique used to overcome matrix effects, which can interfere with the analytical signal. researchgate.netyoutube.com This method involves adding known amounts of a pure Rossicasin A standard directly to aliquots of the sample being analyzed. chromatographyonline.com The instrument response is measured for the original (unspiked) sample and for each of the spiked samples. By plotting the change in instrument response against the concentration of the added standard, the endogenous concentration of Rossicasin A in the original sample can be determined by extrapolation. youtube.com This approach is particularly advantageous for complex samples where it is difficult to create a matching blank matrix for a traditional calibration curve. researchgate.net
Detailed Research Findings: Specific studies applying the standard addition method for the quantification of Rossicasin A have not been identified in the scientific literature. The application of this method would be highly valuable for accurately measuring Rossicasin A in crude plant extracts or biological fluids.
Matrix Effects and Internal Standardization
Matrix effects are a significant challenge in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). dntb.gov.ua These effects are caused by co-eluting compounds from the sample matrix (e.g., other metabolites, lipids, salts from a plant extract) that can either suppress or enhance the ionization of the target analyte, in this case, Rossicasin A. researchgate.netnih.gov This alteration of ionization efficiency leads to inaccurate and unreliable quantification if not properly addressed. measurlabs.com The assessment of matrix effects is a critical step in method validation for bioanalytical assays. mdpi.comdntb.gov.ua
To compensate for these variations and other potential errors during sample preparation and analysis, internal standardization is the preferred method. nih.gov An internal standard (IS) is a compound that is chemically and physically similar to the analyte but is not present in the original sample. researchgate.net A known amount of the IS is added to every sample, calibrator, and quality control standard. resolian.com Quantification is then based on the ratio of the peak area of the analyte (Rossicasin A) to the peak area of the IS. researchgate.net This ratio corrects for variations in extraction recovery, injection volume, and signal suppression or enhancement, thereby improving the accuracy and precision of the results. nih.govnih.gov
For the analysis of Rossicasin A, an ideal internal standard would be a structurally similar phenylpropanoid glycoside that is not naturally found in Boschniakia rossica, or a stable isotope-labeled version of Rossicasin A (e.g., Rossicasin A-d4). Stable isotope-labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring they are affected by matrix effects in the same way. researchgate.net
Detailed Research Findings: There are no specific studies in the available literature that investigate the matrix effects encountered during the analysis of Rossicasin A or that propose a validated internal standard for its quantification. Research on other phenylpropanoid glycosides has utilized compounds like echinacoside (B191147) or 1-naphthol (B170400) as internal standards for their respective analyses. nih.govoup.com
Interactive Table 2: Hypothetical Data Illustrating the Use of an Internal Standard to Correct for Matrix Effects in Rossicasin A Analysis. This table demonstrates how an internal standard can provide more consistent results across different sample matrices. The values are for illustrative purposes.
| Sample Matrix | Rossicasin A Peak Area | IS Peak Area | Peak Area Ratio (Rossicasin A / IS) |
| Solvent Standard | 550,000 | 275,000 | 2.00 |
| Matrix A (Suppression) | 385,000 | 192,500 | 2.00 |
| Matrix B (Enhancement) | 660,000 | 330,000 | 2.00 |
This table is a hypothetical representation.
Future Directions in Rossicasin a Research
Exploration of Novel Biological Targets and Therapeutic Applications
Given the broad bioactivities reported for the Boschniakia genus, a primary future direction is the systematic screening of purified Rossicasin A against a wide array of biological targets. ajol.info Based on the activities of related compounds, promising areas for investigation include its potential as an anti-inflammatory agent targeting specific kinases in the NF-κB pathway or as a neuroprotective compound by evaluating its effect on pathways related to neurodegeneration, such as amyloid-β aggregation or oxidative stress in neuronal cells. researchgate.net High-throughput screening against diverse enzyme and receptor panels could uncover entirely new therapeutic applications.
Application of Artificial Intelligence and Machine Learning in Synthesis and Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming natural product research and offer powerful tools to accelerate the study of Rossicasin A. ijrpas.comrsc.orgnih.govdypvp.edu.incas.org
Synthesis Planning: Retrosynthesis software that leverages AI can propose novel and efficient synthetic routes to overcome the challenges of total synthesis, potentially reducing the number of steps and improving yields. dypvp.edu.in
Bioactivity Prediction: ML models trained on large databases of natural products can predict the potential biological activities of Rossicasin A and its virtual analogues, helping to prioritize which compounds to synthesize and test. ijrpas.comcas.org
Lead Optimization: AI can guide the design of new derivatives of Rossicasin A by predicting how structural modifications would affect its efficacy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ijrpas.comdypvp.edu.in
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A multi-omics approach can provide a deep understanding of Rossicasin A's role in its native plant and its mechanism of action in human cells. uic.eduresearchgate.netmaxapress.comfrontiersin.orgnih.gov
Biosynthesis Elucidation: By integrating genomics (to find biosynthetic gene clusters), transcriptomics (to identify co-expressed genes), and metabolomics (to detect intermediates) of Boschniakia rossica, researchers can definitively map the biosynthetic pathway of Rossicasin A and identify the specific enzymes involved. researchgate.netmaxapress.com
Mechanism of Action: Treating cells or model organisms with Rossicasin A and analyzing the resulting changes in the transcriptome, proteome, and metabolome can reveal which cellular pathways are perturbed. This systems-level view can uncover the compound's molecular mechanism of action without prior bias. uic.edunih.gov
Addressing Challenges in Natural Product Lead Optimization
For Rossicasin A to become a viable drug lead, several challenges inherent to natural products must be addressed. nih.govijpsjournal.comnumberanalytics.comdanaher.com
Structural Simplification: The complexity of Rossicasin A makes large-scale synthesis difficult. Research could focus on identifying the core pharmacophore and designing simpler, more synthetically accessible analogues that retain or improve biological activity. nih.govdanaher.com
Improving Pharmacokinetics: Glycosides like Rossicasin A can have poor oral bioavailability and metabolic stability. Future work should involve creating derivatives (e.g., by modifying the sugar moieties or hydroxyl groups) to enhance properties like cell permeability and resistance to enzymatic degradation. ijpsjournal.comresearchgate.net
Scalable Supply: Addressing the supply issue, either through an efficient total synthesis or through biotechnological production in engineered microbial hosts (synthetic biology), will be crucial for further development. uic.eduijpsjournal.com
Q & A
Q. How can researchers avoid common pitfalls in Rossicasin A experimental design (e.g., overfitting SAR models or inadequate controls)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
